molecular formula C9H8Cl2N4 B3286895 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832741-07-8

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B3286895
CAS No.: 832741-07-8
M. Wt: 243.09 g/mol
InChI Key: LKKVVLCJEWGQJO-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that features a triazole ring substituted with a 3,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Electrophilic aromatic substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Electrophilic aromatic substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and antiviral agent. The triazole ring is a common pharmacophore in many bioactive compounds.

    Agriculture: The compound can be used as a fungicide or pesticide due to its ability to inhibit the growth of various pathogens.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine involves the inhibition of specific enzymes or pathways in target organisms. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The molecular targets and pathways involved can vary depending on the specific application and organism.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorobenzyl)piperazine: This compound has a similar benzyl group but features a piperazine ring instead of a triazole ring.

    3,4-Dichlorobenzyl alcohol: This compound has a similar benzyl group but features an alcohol functional group instead of a triazole ring.

Uniqueness

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the 3,4-dichlorobenzyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the 3,4-dichlorobenzyl group enhances the compound’s lipophilicity and biological activity.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKVVLCJEWGQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203269
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-07-8
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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